![molecular formula C21H20ClN3O5S2 B3017375 N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-56-1](/img/structure/B3017375.png)
N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H20ClN3O5S2 and its molecular weight is 493.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Evaluation
Research has demonstrated the synthesis of various compounds related to N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, highlighting their potential antitumor activities. For instance, Rostom et al. (2006) explored the synthesis and in vitro antitumor evaluation of some indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores. This study found several compounds showing promising broad-spectrum antitumor activity against various tumor cell lines, indicating the potential of such molecules for cancer therapy (Rostom, 2006).
Enzyme Inhibition for Anticancer Applications
Another research avenue involves the design and synthesis of compounds for enzyme inhibition with potential anticancer applications. Gul et al. (2016) synthesized a series of compounds and evaluated their cytotoxic and carbonic anhydrase (CA) inhibitory effects. One compound, in particular, showed high tumor selectivity and potency, suggesting its potential as a novel anticancer agent. The study illustrates the role of such sulfonamide derivatives in developing new therapeutic agents against cancer by targeting specific enzymes (Gul et al., 2016).
Multi-Target Agents for Enzyme Inhibition
Yamali et al. (2020) reported on the synthesis, characterization, and evaluation of novel compounds as multi-target agents for inhibiting acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds, which include sulfonamide and pyrazoline pharmacophores, demonstrated significant inhibitory activity, indicating their potential for treating diseases associated with these enzymes. Such research underscores the versatility of N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide related compounds in addressing multiple targets in disease treatment (Yamali et al., 2020).
properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-2-31(26,27)24-17-9-5-15(6-10-17)19-14-20(21-4-3-13-30-21)25(23-19)32(28,29)18-11-7-16(22)8-12-18/h3-13,20,24H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIYFBNSWNWXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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